molecular formula C13H15N3O5 B6662515 4-[3-(Carbamoylamino)benzoyl]morpholine-3-carboxylic acid

4-[3-(Carbamoylamino)benzoyl]morpholine-3-carboxylic acid

Cat. No.: B6662515
M. Wt: 293.27 g/mol
InChI Key: HUIPMVPVTUFPGE-UHFFFAOYSA-N
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Description

4-[3-(Carbamoylamino)benzoyl]morpholine-3-carboxylic acid is a complex organic compound with a unique structure that includes a morpholine ring and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Carbamoylamino)benzoyl]morpholine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate aromatic compound.

    Introduction of the Carbamoylamino Group: The carbamoylamino group is introduced through a nucleophilic substitution reaction using an appropriate amine and a carbamoyl chloride derivative.

    Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an amino alcohol and an appropriate halogenated compound.

    Final Coupling: The final step involves coupling the benzoyl intermediate with the morpholine ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This often includes the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Carbamoylamino)benzoyl]morpholine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original carbamoylamino group.

Scientific Research Applications

4-[3-(Carbamoylamino)benzoyl]morpholine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(Carbamoylamino)benzoyl]morpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(Carbamoylamino)benzoyl]piperidine-3-carboxylic acid: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-[3-(Carbamoylamino)benzoyl]pyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

    4-[3-(Carbamoylamino)benzoyl]azetidine-3-carboxylic acid: Similar structure but with an azetidine ring instead of a morpholine ring.

Uniqueness

4-[3-(Carbamoylamino)benzoyl]morpholine-3-carboxylic acid is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(carbamoylamino)benzoyl]morpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c14-13(20)15-9-3-1-2-8(6-9)11(17)16-4-5-21-7-10(16)12(18)19/h1-3,6,10H,4-5,7H2,(H,18,19)(H3,14,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIPMVPVTUFPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC(=CC=C2)NC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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